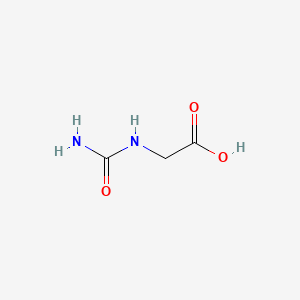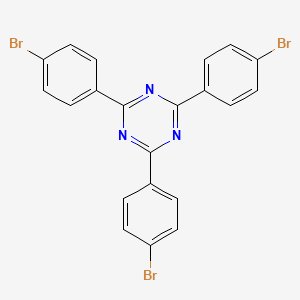
BENZAMIDE, o-ALLYLOXY-N,N-DIMETHYL-
Vue d'ensemble
Description
Benzamide, o-allyloxy-N,N-dimethyl- (also known as OADM) is a synthetic compound that has been used for a variety of purposes in scientific research. OADM is a derivative of benzamide, and is composed of an amide group attached to an allyloxy group that is connected to two methyl groups. OADM is a colorless, crystalline solid with a melting point of 61-63°C and a boiling point of 177-179°C. It is soluble in water, ethanol, and chloroform. OADM is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the production of pharmaceuticals.
Mécanisme D'action
OADM has been found to act as a weak base, which allows it to interact with a variety of molecules. It has been found to interact with amide groups in proteins, as well as with certain amino acids. This interaction can lead to the formation of new molecules, which can then be used in various scientific research applications.
Biochemical and Physiological Effects
OADM has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been found to inhibit the activity of certain hormones, such as corticotropin-releasing hormone. In addition, OADM has been found to modulate the activity of certain ion channels, such as the N-methyl-D-aspartate (NMDA) receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using OADM in lab experiments is its relatively low cost. OADM is also relatively easy to synthesize, and can be used in a variety of applications. However, there are some limitations to using OADM in lab experiments. For example, OADM is a relatively weak base, which means that it may not be able to interact with certain molecules. In addition, OADM is relatively unstable and can decompose in the presence of light or heat.
Orientations Futures
There are a number of potential future directions for the use of OADM in scientific research. One potential direction is the use of OADM as a drug delivery system. OADM could be used to deliver drugs to specific cells or tissues, which could be useful for treating certain diseases. Another potential direction is the use of OADM to study the mechanism of action of drugs. OADM could be used to study how drugs interact with proteins and other molecules in the body. Finally, OADM could be used to study the biochemical and physiological effects of drugs. This could be useful for understanding how drugs work and how they can be used to treat various diseases and conditions.
Méthodes De Synthèse
OADM can be synthesized through a variety of methods. One of the most common methods is the reaction of benzamide with an allyl halide in the presence of a base, such as potassium carbonate. This reaction produces an intermediate that can then be reacted with a methylating agent, such as dimethylsulfate, to form the desired OADM. Other methods of synthesis include the reaction of benzamide with an allyl alcohol in the presence of a base, or the reaction of benzamide with an allyl chloride in the presence of a base and a catalyst.
Applications De Recherche Scientifique
OADM has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the production of pharmaceuticals. OADM has also been used in studies of the mechanism of action of drugs, as well as in studies of biochemical and physiological effects.
Propriétés
IUPAC Name |
N,N-dimethyl-2-prop-2-enoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-4-9-15-11-8-6-5-7-10(11)12(14)13(2)3/h4-8H,1,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWNTYXJJOOZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213511 | |
| Record name | Benzamide, o-allyloxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63887-52-5 | |
| Record name | N,N-Dimethyl-2-(2-propen-1-yloxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63887-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, o-allyloxy-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, o-allyloxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-](/img/structure/B1294792.png)




